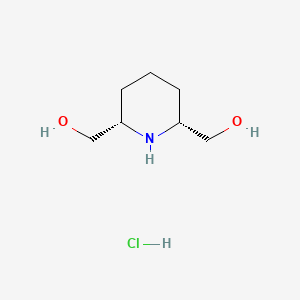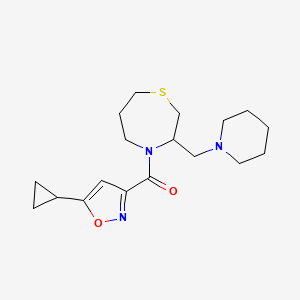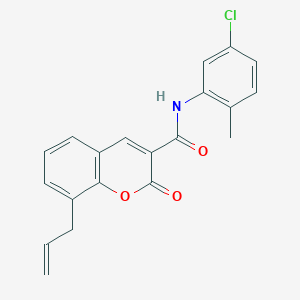![molecular formula C14H10F2N2O2S B2571751 N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide CAS No. 1355912-19-4](/img/structure/B2571751.png)
N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide, also known as CT-1812, is a novel small molecule drug that has been developed for the treatment of Alzheimer's disease. It belongs to the class of drugs known as gamma-secretase modulators, which are designed to reduce the production of beta-amyloid, a protein that is believed to play a key role in the development of Alzheimer's disease.
Wirkmechanismus
N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide works by modulating the activity of gamma-secretase, an enzyme that is involved in the production of beta-amyloid. By reducing the activity of gamma-secretase, this compound is able to reduce the production of beta-amyloid, which in turn may slow the progression of Alzheimer's disease.
Biochemical and Physiological Effects
In addition to its effects on beta-amyloid production, this compound has also been shown to have other biochemical and physiological effects. For example, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide is that it has been shown to be well-tolerated in animal studies, with no significant adverse effects observed. However, one limitation is that its efficacy in human clinical trials has not yet been established.
Zukünftige Richtungen
There are several potential directions for future research on N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide. One possibility is to conduct further preclinical studies to better understand its mechanism of action and its effects on beta-amyloid production and cognitive function. Another possibility is to conduct clinical trials in humans to determine its safety and efficacy as a treatment for Alzheimer's disease. Finally, it may be possible to explore the use of this compound in combination with other drugs or therapies for the treatment of Alzheimer's disease.
Synthesemethoden
The synthesis of N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide involves a multi-step process that begins with the reaction of 4-(difluoromethoxy)benzaldehyde with thiophene-2-carboxylic acid to form the corresponding acid chloride. This is then reacted with cyanomethyl magnesium bromide to form the cyanomethyl ester, which is subsequently hydrolyzed to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide has been the subject of extensive scientific research, which has demonstrated its potential as a treatment for Alzheimer's disease. In preclinical studies, this compound has been shown to reduce the production of beta-amyloid in the brain, and to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2O2S/c15-14(16)20-10-3-1-9(2-4-10)11-5-6-12(21-11)13(19)18-8-7-17/h1-6,14H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCUYKWBYVIBLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C(=O)NCC#N)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2571670.png)
![2-(Furan-2-yl)-5-(furan-2-yl(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2571671.png)





![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2571678.png)


![2-[(3,4-dichlorobenzyl)sulfanyl]-N-methyl-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2571686.png)

![4-{1-[(3-Chloropyridin-2-yl)methyl]piperidin-4-yl}-3,3-dimethylazetidin-2-one](/img/structure/B2571688.png)